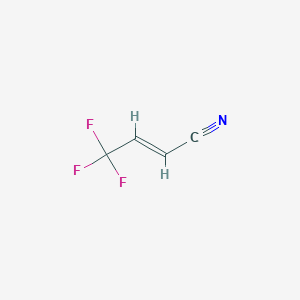

4,4,4-Trifluorocrotonitrile

Description

Properties

IUPAC Name |

(E)-4,4,4-trifluorobut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N/c5-4(6,7)2-1-3-8/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWSEFCIRYVTLZ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)F)\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420768 | |

| Record name | 4,4,4-trifluorocrotononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-86-0 | |

| Record name | 4,4,4-trifluorocrotononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluorocrotonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4,4-Trifluorocrotonitrile chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,4,4-Trifluorocrotonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4,4,4-Trifluoro-2-butenenitrile, is a fluorinated organic compound of significant interest in synthetic chemistry. The presence of a trifluoromethyl group (CF3), a nitrile group (-CN), and a carbon-carbon double bond within a compact four-carbon framework imparts unique electronic properties and versatile reactivity to the molecule. These features make it a valuable building block for the synthesis of complex trifluoromethylated molecules, particularly heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental setups.

| Property | Value | Reference |

| CAS Number | 406-86-0 | [1] |

| Molecular Formula | C4H2F3N | [1] |

| Molecular Weight | 121.06 g/mol | [1] |

| Density | 1.235 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 84-85°C | [1] |

| EINECS Number | 670-549-4 | [1] |

| BRN | 6381034 | [1] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond and the nitrile carbon, both of which are activated by the potent electron-withdrawing effect of the adjacent trifluoromethyl group. This electronic profile makes the molecule susceptible to attack by a wide range of nucleophiles and facilitates its participation in various cycloaddition reactions.

Nucleophilic Addition

Nucleophilic addition is a fundamental reaction class for this compound. Nucleophiles can attack either the electrophilic carbon of the C=C double bond (in a conjugate addition) or the carbon of the nitrile group.[3][4][5] The general mechanism involves the attack of a nucleophile on an electron-deficient carbon center, leading to the formation of a new sigma bond and the breaking of a pi bond.[3][5] In the case of addition to the nitrile, an intermediate imine is formed, which can be subsequently hydrolyzed to a ketone or reduced to an amine.[3]

Caption: General pathways for nucleophilic attack on this compound.

Cycloaddition Reactions

This compound is a versatile substrate for various cycloaddition reactions, which are powerful methods for constructing cyclic molecules.[6][7][8] Its activated double bond can act as a dienophile or a dipolarophile. These reactions are valuable for synthesizing complex heterocyclic structures, such as trifluoromethylated pyridines and thiophenes.[1][2]

-

[4+2] Cycloaddition (Diels-Alder Reaction): In this type of reaction, this compound can act as the 2π-electron component (dienophile), reacting with a 4π-electron diene to form a six-membered ring.[7] The electron-withdrawing nature of the CF3 and CN groups enhances its reactivity as a dienophile.

-

[3+2] Dipolar Cycloaddition: This reaction involves a 1,3-dipole reacting with the C=C double bond (the dipolarophile) of this compound to yield five-membered heterocyclic rings.[7]

-

Other Cycloadditions: The molecule may also participate in other cycloaddition modes, such as [2+2] or higher-order cycloadditions like [6+4], depending on the reaction partner and conditions.[8][9]

Caption: Key cycloaddition pathways involving this compound.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. While specific protocols for reactions of this compound are not extensively detailed in the provided search results, a general workflow for a typical organic synthesis reaction can be outlined. The following represents a generalized workflow applicable to many of the reactions discussed, such as nucleophilic additions or cycloadditions. All non-aqueous reactions should be conducted in flame-dried glassware under an inert atmosphere (e.g., argon).[10]

Caption: A standard workflow for synthesis using this compound.

Example Protocol: Synthesis of a Related Precursor

To illustrate the level of detail required, the following is a procedure for the synthesis of 4,4,4-trifluorocrotonaldehyde, a closely related and synthetically versatile compound. This protocol highlights common techniques in fluorinated compound synthesis.[10]

Objective: Synthesis of 4,4,4-trifluorocrotonaldehyde (1) from 4,4,4-trifluorocroton-1-ol (3).

Methodology:

-

A solution of 4,4,4-trifluorocroton-1-ol (3) (40 mmol) in mesitylene (30 mL) is prepared.

-

Manganese dioxide (320 mmol) is added to the solution.

-

The mixture is stirred vigorously for 24 hours at 50 °C.

-

Reaction completion is monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the solid manganese dioxide.

-

The filtrate is then distilled under atmospheric pressure to yield pure 4,4,4-trifluorocrotonaldehyde (1).

-

Yield: 47%.[10]

-

Characterization: The product is characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as FTIR.[10]

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if inhaled, swallowed, or in contact with skin, and causes skin and severe eye irritation.[11] It may also cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[11] All manipulations should be performed in a well-ventilated fume hood.[11]

Conclusion

This compound is a highly reactive and synthetically useful building block. Its unique electronic properties, stemming from the trifluoromethyl and nitrile groups, make it an excellent substrate for a variety of nucleophilic addition and cycloaddition reactions. This versatility allows for the efficient construction of diverse, fluorine-containing cyclic and heterocyclic scaffolds, which are of high interest in medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

- 1. This compound CAS#: 406-86-0 [m.chemicalbook.com]

- 2. This compound | 406-86-0 [chemicalbook.com]

- 3. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. organicreactions.org [organicreactions.org]

- 10. rsc.org [rsc.org]

- 11. This compound | 406-86-0 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4,4,4-Trifluorocrotonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4,4-Trifluorocrotonitrile, a valuable fluorinated building block in organic synthesis. Due to its trifluoromethyl group, this compound serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines potential synthetic routes, detailed, generalized experimental protocols, and a thorough characterization profile.

Physicochemical Properties

This compound is a volatile liquid with the following properties:

| Property | Value |

| CAS Number | 406-86-0 |

| Molecular Formula | C₄H₂F₃N |

| Molecular Weight | 121.06 g/mol |

| Boiling Point | 84 °C |

| Density | 1.236 g/cm³ |

Synthesis of this compound

Two primary synthetic strategies are proposed for the laboratory-scale preparation of this compound: the Horner-Wadsworth-Emmons reaction and the dehydration of 4,4,4-trifluorocrotonamide. While specific literature detailing the synthesis of this exact molecule is scarce, the following protocols are based on well-established methodologies for analogous compounds.

Method 1: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. In this proposed route, a phosphonate-stabilized carbanion reacts with trifluoroacetaldehyde to yield this compound. The HWE reaction generally favors the formation of the (E)-alkene.

Experimental Protocol (Generalized)

-

Preparation of the Phosphonate Reagent: To a solution of diethyl phosphite in an anhydrous aprotic solvent (e.g., THF, Et₂O), add an equimolar amount of a suitable haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) and a non-nucleophilic base (e.g., sodium hydride). The reaction is typically stirred at room temperature until completion. The resulting diethyl (cyanomethyl)phosphonate is then purified by vacuum distillation.

-

Horner-Wadsworth-Emmons Reaction:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl (cyanomethyl)phosphonate (1.0 equivalent) in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly bubble trifluoroacetaldehyde gas (1.0 equivalent) through the solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

-

An In-depth Technical Guide to 4,4,4-Trifluorocrotonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,4-Trifluorocrotonitrile, a key fluorinated building block in modern medicinal chemistry. It details the compound's chemical identity, including its CAS number and synonyms, and presents its physicochemical properties in a clear, tabular format. The guide outlines a detailed experimental protocol for its synthesis and explores its significant applications in the development of novel therapeutics, particularly as a precursor to trifluoromethyl-substituted pyridines and thiophenes. A specific example of its utility in the synthesis of a kinase inhibitor scaffold is provided, complete with an experimental workflow and logical relationships illustrated through a Graphviz diagram. This document serves as an essential resource for researchers and professionals engaged in the design and synthesis of advanced pharmaceutical agents.

Chemical Identity and Properties

This compound is a versatile fluorinated organic compound valued for its unique electronic properties and reactivity, making it a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 406-86-0[1][2][3][4][5] |

| Molecular Formula | C₄H₂F₃N[1][3][5] |

| Molecular Weight | 121.06 g/mol [3][5] |

| Synonyms | 4,4,4-Trifluorocrotononitrile, 4,4,4-Trifluoro-2-butenenitrile, (2E)-4,4,4-trifluoro-2-butenenitrile[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 84 °C |

| Density | 1.164 g/cm³[4] |

| Refractive Index | 1.348[4] |

Synthesis of this compound

While multiple synthetic routes may exist, a common laboratory-scale preparation involves the dehydration of 4,4,4-trifluorocrotonamide. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

4,4,4-Trifluorocrotonamide

-

Phosphorus pentoxide (P₂O₅)

-

Sand (acid-washed)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

-

Stir bar

Procedure:

-

In a dry 100 mL round-bottom flask, thoroughly mix 4,4,4-trifluorocrotonamide (0.1 mol) with phosphorus pentoxide (0.15 mol) and an equal volume of acid-washed sand.

-

Assemble a simple distillation apparatus, ensuring all glassware is dry.

-

Heat the flask gently with a heating mantle while stirring. The product, this compound, will begin to distill.

-

Collect the distillate in a receiver cooled in an ice bath.

-

Once the distillation is complete, transfer the crude product to a separatory funnel.

-

Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the product by fractional distillation to yield pure this compound.

Expected Yield and Characterization:

-

Yield: 60-70%

-

Boiling Point: 84 °C

-

¹H NMR (CDCl₃): δ 6.8-7.1 (m, 1H), 6.2-6.5 (m, 1H)

-

¹⁹F NMR (CDCl₃): δ -65.5 (d, 3F)

-

IR (neat, cm⁻¹): 2245 (C≡N), 1650 (C=C), 1250, 1150 (C-F)

Applications in Drug Discovery

The trifluoromethyl group is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable precursor for introducing the trifluoromethyl group into heterocyclic scaffolds, which are prevalent in many drug classes.

Synthesis of Trifluoromethyl-Substituted Pyridines

Trifluoromethyl-substituted pyridines are key components in a wide range of pharmaceuticals, including kinase inhibitors for cancer therapy.[6][7][8][9] The pyridine ring can be constructed via a cyclocondensation reaction using this compound as a key building block.

Logical Relationship: Synthesis of Trifluoromethyl-Pyridines

Caption: General pathway for the synthesis of trifluoromethyl-pyridines.

Synthesis of Substituted Thiophenes

Substituted thiophenes are another important class of heterocycles with diverse pharmacological activities.[10][11][12][13][14] The Gewald reaction provides a versatile method for the synthesis of polysubstituted thiophenes, and this compound can be utilized as a key starting material in variations of this reaction.

Experimental Workflow: Synthesis of a Trifluoromethyl-Thiophene Derivative

The following protocol describes the synthesis of a 2-amino-3-cyano-4-(trifluoromethyl)thiophene derivative, a scaffold with potential applications in the development of kinase inhibitors.

Materials:

-

This compound

-

Elemental sulfur

-

An active methylene compound (e.g., malononitrile)

-

A base (e.g., morpholine or triethylamine)

-

Ethanol or N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (10 mmol) and an active methylene compound (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).

-

Add a catalytic amount of a suitable base (e.g., morpholine, 1 mmol).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-amino-3-cyano-4-(trifluoromethyl)thiophene derivative.

Table 3: Representative Quantitative Data for Thiophene Synthesis

| Starting Material (Active Methylene) | Base | Solvent | Reaction Time (h) | Yield (%) |

| Malononitrile | Morpholine | Ethanol | 4 | 85 |

| Ethyl Cyanoacetate | Triethylamine | DMF | 6 | 78 |

| Cyanoacetamide | Morpholine | Ethanol | 5 | 82 |

Diagram of the Experimental Workflow for Thiophene Synthesis

Caption: Workflow for the synthesis of a trifluoromethyl-thiophene derivative.

Case Study: Synthesis of a Dianilinopyrimidine EGFR Inhibitor Scaffold

Derivatives of 2-amino-thiophenes can be further elaborated to synthesize potent enzyme inhibitors. For instance, the synthesized 2-amino-3-carboxamido-4-(trifluoromethyl)thiophene can serve as a key intermediate in the synthesis of dianilinopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of anti-cancer agents.[15]

Signaling Pathway and Drug Action

Caption: Inhibition of EGFR signaling by a dianilinopyrimidine inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of fluorinated heterocyclic compounds. Its utility in constructing trifluoromethyl-substituted pyridines and thiophenes provides medicinal chemists with a powerful tool for developing novel drug candidates with improved pharmacological profiles. The detailed synthetic protocols and application examples provided in this guide are intended to facilitate further research and innovation in the field of drug discovery.

References

- 1. Cas 406-86-0,this compound | lookchem [lookchem.com]

- 2. This compound | 406-86-0 [chemicalbook.com]

- 3. This compound CAS#: 406-86-0 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. impactfactor.org [impactfactor.org]

- 12. ijprajournal.com [ijprajournal.com]

- 13. rroij.com [rroij.com]

- 14. Thiophene synthesis [organic-chemistry.org]

- 15. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Shifting Role of 4,4,4-Trifluorocrotonitrile: A Technical Guide to Its Reactivity and Synthetic Utility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of organofluorine chemistry, the quest for novel reagents and building blocks is paramount for the advancement of pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (–CF₃), a ubiquitous motif in a vast array of bioactive molecules, imparts unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. While numerous trifluoromethylating agents have been developed to introduce this crucial functional group, the role of α,β-unsaturated systems bearing a trifluoromethyl group is often multifaceted. This technical guide delves into the chemistry of 4,4,4-trifluorocrotonitrile, clarifying its primary role not as a trifluoromethylating agent, but as a versatile Michael acceptor and a valuable building block in organic synthesis.

This compound: Not a Trifluoromethylating Agent

Contrary to what its name might imply, this compound does not function as a trifluoromethylating agent. Trifluoromethylating agents are compounds capable of transferring a trifluoromethyl group (CF₃) to a substrate, and they are broadly classified as nucleophilic, electrophilic, or radical sources of "CF₃". The reactivity of this compound is instead dominated by its electron-deficient carbon-carbon double bond, a consequence of the strong electron-withdrawing nature of both the trifluoromethyl and the nitrile groups. This electronic characteristic makes the β-carbon highly susceptible to attack by nucleophiles.

The Primary Role: A Potent Michael Acceptor

The principal reactivity of this compound is that of a Michael acceptor. In the Michael addition reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl or cyano compound. The strong electron-withdrawing effects of the trifluoromethyl and nitrile groups in this compound render the double bond highly electrophilic and prime for conjugate addition.

The Trifluoromethyl Group's Profound Electronic Influence on Crotononitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into an organic molecule can dramatically alter its physicochemical properties. This guide provides a comprehensive technical overview of the electronic effects of the trifluoromethyl group on the crotononitrile scaffold, a fundamental structure in organic chemistry. By understanding these effects, researchers can better predict and control the reactivity, stability, and biological activity of novel chemical entities.

The trifluoromethyl group is a powerful electron-w-ithdrawing substituent, a property that significantly influences the electronic environment of the crotononitrile molecule.[1] This influence is primarily exerted through a strong negative inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms.[1] This guide will delve into the quantifiable impacts of this electronic perturbation on the molecular structure and spectroscopic characteristics of 4,4,4-trifluorocrotononitrile.

Quantitative Analysis of Electronic Effects

To elucidate the electronic impact of the trifluoromethyl group on crotononitrile, a comparative analysis of key molecular properties is essential. The following tables summarize quantitative data obtained from computational chemistry studies, providing a clear picture of the structural and electronic modifications.

Table 1: Calculated Bond Lengths and Dipole Moment

| Parameter | Crotononitrile | 4,4,4-Trifluorocrotononitrile |

| C=C Bond Length (Å) | 1.338 | 1.345 |

| C≡N Bond Length (Å) | 1.156 | 1.158 |

| C-CF3 Bond Length (Å) | N/A | 1.495 |

| Dipole Moment (Debye) | 3.8 | 5.2 |

Note: Data is derived from DFT calculations on optimized molecular geometries.

The introduction of the CF3 group leads to a slight elongation of the C=C and C≡N bonds, indicative of electronic redistribution within the π-system. More strikingly, the molecular dipole moment increases significantly, highlighting the potent electron-withdrawing nature of the trifluoromethyl substituent.

Table 2: Calculated Mulliken Atomic Charges

| Atom | Crotononitrile | 4,4,4-Trifluorocrotononitrile |

| C (of CN) | -0.15 | -0.12 |

| N (of CN) | -0.35 | -0.32 |

| Cα (to CN) | 0.12 | 0.18 |

| Cβ (to CN) | -0.25 | -0.15 |

| C (of CF3) | N/A | 0.65 |

| F (average) | N/A | -0.22 |

Note: Data is derived from DFT calculations.

The atomic charge distribution reveals a significant polarization of the molecule upon trifluoromethylation. The carbon atom of the CF3 group becomes highly electron-deficient, and this effect propagates through the carbon backbone, leading to a more electrophilic β-carbon in the α,β-unsaturated system.

Table 3: Predicted Spectroscopic Data

| Spectroscopic Feature | Crotononitrile | 4,4,4-Trifluorocrotononitrile (Predicted) |

| ¹H NMR | ||

| Hα (ppm) | ~5.3-5.5 | ~5.8-6.0 |

| Hβ (ppm) | ~6.7-6.9 | ~7.0-7.2 |

| ¹³C NMR | ||

| C (of CN) (ppm) | ~118 | ~115 |

| Cα (to CN) (ppm) | ~100 | ~105 |

| Cβ (to CN) (ppm) | ~145 | ~135 (quartet, J ≈ 35 Hz) |

| C (of CF3) (ppm) | N/A | ~125 (quartet, J ≈ 270 Hz) |

| ¹⁹F NMR | ||

| CF3 (ppm) | N/A | ~ -65 to -75 |

| IR Spectroscopy | ||

| C≡N Stretch (cm⁻¹) | ~2230 | ~2240 |

| C=C Stretch (cm⁻¹) | ~1640 | ~1650 |

| C-F Stretch (cm⁻¹) | N/A | ~1100-1300 (strong) |

Note: Predicted data is based on typical chemical shifts and coupling constants for similar structures.[2][3][4][5][6][7]

The deshielding of the vinylic protons (Hα and Hβ) in the predicted ¹H NMR spectrum is a direct consequence of the electron-withdrawing nature of the CF3 group. In the ¹³C NMR, the characteristic quartet splitting of the β-carbon and the trifluoromethyl carbon, due to coupling with the fluorine atoms, provides a clear diagnostic signature.[3][4][5] The ¹⁹F NMR is expected to show a singlet in the typical range for a CF3 group adjacent to a double bond.[2][6] In the infrared spectrum, a slight shift to higher wavenumbers for the nitrile and C=C stretching frequencies is anticipated, along with the appearance of strong C-F stretching bands.[8][9]

Experimental Protocols

The synthesis of 4,4,4-trifluorocrotononitrile can be approached through established olefination methodologies. The Horner-Wadsworth-Emmons reaction provides a reliable route to α,β-unsaturated nitriles with good stereocontrol.[10][11]

Protocol: Synthesis of 4,4,4-Trifluorocrotononitrile via Horner-Wadsworth-Emmons Reaction

Materials:

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoroacetaldehyde

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in anhydrous THF to the cooled suspension via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the phosphonate ylide will form.

-

Olefination: Slowly add trifluoroacetaldehyde (1.0 equivalent, can be generated in situ or added as a gas) to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4,4,4-trifluorocrotononitrile.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy to confirm its structure and purity. The expected spectroscopic data are summarized in Table 3.

Visualizing the Electronic Effects and Synthetic Pathway

Diagram 1: Inductive Effect of the Trifluoromethyl Group

Caption: The strong -I effect of the CF3 group polarizes the molecule.

Diagram 2: Horner-Wadsworth-Emmons Reaction Workflow

Caption: Synthesis of 4,4,4-trifluorocrotononitrile via HWE reaction.

Conclusion

The trifluoromethyl group exerts a profound electron-withdrawing effect on the crotononitrile framework, primarily through a strong inductive effect. This leads to significant changes in bond lengths, dipole moment, and atomic charge distribution, rendering the β-carbon of the double bond more electrophilic. These electronic perturbations are clearly observable through predicted shifts in NMR and IR spectroscopy. The Horner-Wadsworth-Emmons reaction provides a viable and stereoselective method for the synthesis of 4,4,4-trifluorocrotononitrile. A thorough understanding of these electronic effects is paramount for the rational design of novel trifluoromethyl-containing molecules with tailored reactivity and biological properties, making this information invaluable to researchers in organic synthesis and drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. Transition-Metal-Free Synthesis of Trifluoromethylated Furans via a Bu3P-Mediated Tandem Acylation-Wittig Reaction [organic-chemistry.org]

- 4. Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT | Journal of Education for Pure Science [jceps.utq.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

The Dawn of a New Functionality: An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Nitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl group (–CF₃) has become a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with the versatile nitrile functionality (–C≡N), a unique chemical entity emerges: the trifluoromethylated nitrile. These compounds have carved a significant niche in the landscape of pharmaceuticals and agrochemicals, serving as crucial building blocks and pharmacophores. This technical guide provides a comprehensive exploration of the discovery and historical development of trifluoromethylated nitriles, detailing key synthetic methodologies, experimental protocols, and their burgeoning role in drug discovery.

Historical Perspective: The Genesis of a Powerful Moiety

The journey of trifluoromethylated nitriles is intrinsically linked to the broader history of organofluorine chemistry. One of the earliest and most fundamental examples is trifluoroacetonitrile (CF₃CN) . Its synthesis was first described by Frédéric Swarts in 1922, who achieved this milestone through the dehydration of trifluoroacetamide.[1][2] This seminal work laid the foundation for accessing this simple, yet highly reactive, trifluoromethylated nitrile. Early methods for producing trifluoroacetonitrile also included the high-temperature reaction of 1,1,1-trichloro-2,2,2-trifluoroethane with ammonia.[2]

The synthesis of aromatic trifluoromethylated nitriles followed, driven by the growing interest in trifluoromethylated aromatics in the mid-20th century. A notable early example is the synthesis of m-trifluoromethyl benzyl nitrile . Patented methodologies from the latter half of the 20th century describe its preparation from m-trifluoromethyl benzyl chloride and a cyanide source, such as sodium cyanide.[3] These early syntheses, while foundational, often required harsh reaction conditions and offered moderate yields.

The evolution of synthetic methods has been marked by a drive towards milder conditions, higher yields, and greater functional group tolerance. The development of modern catalytic systems and novel trifluoromethylating and cyanating agents has revolutionized the accessibility of this important class of compounds.

Key Synthetic Methodologies: A Modern Toolkit

The synthesis of trifluoromethylated nitriles can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group to a nitrile-containing molecule, or the introduction of a nitrile group to a trifluoromethylated precursor.

Cyanation of Trifluoromethylated Precursors

This approach is widely used for the synthesis of aromatic and benzylic trifluoromethylated nitriles.

-

Nucleophilic Substitution: A classic and straightforward method involves the reaction of a trifluoromethylated benzyl halide with a cyanide salt. This is exemplified by the synthesis of m-trifluoromethyl benzyl nitrile.[3]

-

Transition-Metal-Catalyzed Cyanation: More modern approaches utilize transition metal catalysts, such as palladium or copper, to facilitate the cyanation of trifluoromethylated aryl halides or pseudohalides. These methods offer improved yields and broader substrate scope.

Trifluoromethylation of Nitrile-Containing Compounds

The direct introduction of a trifluoromethyl group onto a nitrile-containing substrate has seen significant advancements with the advent of modern trifluoromethylating reagents.

-

Copper-Catalyzed Cyanotrifluoromethylation of Alkenes: A powerful method for the synthesis of β-trifluoromethylated nitriles involves the simultaneous introduction of a trifluoromethyl group and a nitrile group across a double bond. This is often achieved using a copper catalyst, a trifluoromethyl source (e.g., Togni's reagent), and a cyanide source (e.g., trimethylsilyl cyanide).[4] This reaction proceeds via a radical mechanism and can even be performed enantioselectively.[4]

-

Direct Trifluoromethylation of Nitriles: While less common, methods for the direct trifluoromethylation of the α-carbon of nitriles are emerging.

Synthesis from Trifluoromethylated Building Blocks

The use of readily available trifluoromethylated starting materials provides another versatile route to trifluoromethylated nitriles.

-

From Trifluoroacetaldehyde and its Derivatives: Trifluoroacetaldehyde and its derivatives can be converted to trifluoroacetonitrile and other trifluoromethylated nitriles through various chemical transformations.[5]

-

From Trifluoromethylated Ketones and Aldehydes: Trifluoromethylated ketones and aldehydes can be converted to the corresponding cyanohydrins, which are valuable trifluoromethylated nitrile precursors.[6][7] For example, 1,1,1-trifluoroacetone can be reacted with a cyanide source to form 1,1,1-trifluoroacetone cyanohydrin.[7]

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data for key synthetic methods, allowing for easy comparison of their efficacy.

Table 1: Synthesis of Aromatic and Benzylic Trifluoromethylated Nitriles

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| m-Trifluoromethyl Benzyl Chloride | NaCN, Phase Transfer Catalyst, H₂O/Organic | m-Trifluoromethyl Benzyl Nitrile | High | [3] |

| 2-Trifluoromethyliodobenzene | [(2,2'-bipyridine)₂Cu][O₂CCF₂Cl], NaOH, CsF, DMF, 75 °C | 2-Trifluoromethylbenzonitrile | Not specified | [8] |

| 2-Trifluoromethylbenzaldehyde | H₂NOH·HCl, Na₂CO₃, DMSO, then SO₂F₂ | 2-Trifluoromethylbenzonitrile | Not specified | [8] |

| 3-Trifluoromethylbenzaldehyde | Hydroxylamine sulfate, Sodium formate, Formic acid, 2-Nitrotoluene, 140 °C | 3-Trifluoromethylbenzonitrile | 92.1% | [9] |

| 4-Trifluoromethylbenzaldehyde | Hydroxylamine hydrochloride, NaOH, Acetic acid, 4-Chloronitrobenzene, 140 °C | 4-Trifluoromethylbenzonitrile | Not specified | [9] |

Table 2: Synthesis of Aliphatic Trifluoromethylated Nitriles

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Styrene | Togni's reagent, TMSCN, Cu(OTf)₂, DMSO | 2-Trifluoromethyl-3-phenylpropanenitrile | 83% | [3] |

| 4-Methylstyrene | Togni's reagent, TMSCN, Cu(OTf)₂, DMSO | 3-(p-tolyl)-2-(trifluoromethyl)propanenitrile | 85% | [3] |

| 1-Octene | Togni's reagent, TMSCN, Cu(OTf)₂, DMSO | 2-(Trifluoromethyl)nonanenitrile | 65% | [3] |

| Styrene | Togni's reagent, TMSCN, Chiral bisoxazoline/Cu(I) catalyst | Enantioenriched 2-Trifluoromethyl-3-phenylpropanenitrile | up to 99% ee | [4] |

Experimental Protocols: Detailed Methodologies for Key Experiments

Protocol 1: Synthesis of m-Trifluoromethyl Benzyl Nitrile

This protocol is adapted from the general procedure described in U.S. Patent 4,144,265.[3]

Materials:

-

m-Trifluoromethyl benzyl chloride

-

Sodium cyanide (aqueous solution)

-

Methyl tributyl ammonium chloride (phase transfer catalyst)

-

Organic solvent (e.g., toluene)

-

Reaction vessel with stirrer

Procedure:

-

Charge the reaction vessel with an aqueous solution of sodium cyanide and the organic solvent.

-

Add a catalytic amount of methyl tributyl ammonium chloride to the mixture.

-

Add the m-trifluoromethyl benzyl chloride to the reaction mixture.

-

Stir the two-phase liquid medium vigorously at a controlled temperature (e.g., room temperature to mild heating) until the reaction is complete (monitored by GC or TLC).

-

After the reaction is complete, separate the organic and aqueous layers.

-

Wash the organic layer with water to remove any remaining cyanide salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude m-trifluoromethyl benzyl nitrile.

-

Purify the product by vacuum distillation.

Protocol 2: Enantioselective Copper-Catalyzed Intermolecular Cyanotrifluoromethylation of Styrene

This protocol is based on the method developed by Liu and coworkers.[4]

Materials:

-

Styrene

-

Togni's reagent (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

-

Trimethylsilyl cyanide (TMSCN)

-

Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆)

-

Chiral bisoxazoline ligand

-

Solvent (e.g., dichloromethane)

-

Schlenk tube or similar inert atmosphere reaction vessel

Procedure:

-

In a glovebox or under an inert atmosphere, add the copper(I) catalyst and the chiral bisoxazoline ligand to a Schlenk tube.

-

Add the solvent and stir the mixture until a homogeneous solution is formed.

-

Add the styrene to the reaction mixture.

-

In a separate vial, dissolve Togni's reagent in the solvent and add it to the reaction mixture.

-

Finally, add the trimethylsilyl cyanide to the reaction mixture.

-

Stir the reaction at room temperature for the specified time (e.g., 1 hour), monitoring the progress by TLC or NMR.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel to obtain the enantioenriched β-trifluoromethylated nitrile.

Mandatory Visualizations: Pathways and Workflows

Caption: Historical Synthesis of Trifluoroacetonitrile (Swarts, 1922)

Caption: General Mechanism for Copper-Catalyzed Cyanotrifluoromethylation of Alkenes

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl and nitrile groups make trifluoromethylated nitriles highly attractive scaffolds in drug discovery.

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group enhance metabolic stability, leading to improved pharmacokinetic profiles of drug candidates.[10]

-

Modulation of Physicochemical Properties: The trifluoromethyl group increases lipophilicity, which can improve membrane permeability and oral bioavailability.[11] The nitrile group, being a polar functionality, can modulate solubility and act as a hydrogen bond acceptor, engaging in key interactions with biological targets.[12]

-

Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, allowing for the fine-tuning of electronic and steric properties.[12]

-

Enzyme Inhibition: Nitriles are known to act as "warheads" in covalent inhibitors, particularly for cysteine proteases. The electrophilic carbon of the nitrile can react with the active site cysteine residue. The presence of a trifluoromethyl group can further enhance the electrophilicity of the nitrile carbon, potentially leading to more potent inhibitors. Cathepsin K inhibitors containing a nitrile warhead have been developed, and the incorporation of a trifluoromethyl group has been explored to improve their properties.[13]

Table 3: Biological Activity of Selected Nitrile-Containing Compounds (Illustrative)

| Compound Class | Target | Biological Activity | Key Structural Feature | Reference |

| Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | DPP-4 | Antidiabetic | α-Amino nitrile | [12] |

| Cathepsin K Inhibitors | Cathepsin K | Anti-osteoporotic | Peptidomimetic nitrile | [13] |

| Aromatase Inhibitors | Aromatase | Anticancer (Breast) | Aromatic nitrile | [12] |

While specific, comprehensive SAR data for a wide range of trifluoromethylated nitriles is still an active area of research, the general principles of drug design involving these two functionalities point towards their immense potential in developing novel therapeutics.

Conclusion

The discovery and synthesis of trifluoromethylated nitriles have evolved significantly from the early pioneering work on trifluoroacetonitrile. The development of modern synthetic methodologies has made this class of compounds readily accessible, paving the way for their exploration in various scientific disciplines, most notably in drug discovery. The unique combination of the metabolic stability and lipophilicity-enhancing properties of the trifluoromethyl group with the versatile reactivity and polar nature of the nitrile functionality creates a powerful tool for medicinal chemists. As our understanding of the biological roles and synthetic accessibility of trifluoromethylated nitriles continues to grow, we can anticipate the emergence of novel and impactful applications in the development of next-generation therapeutics.

References

- 1. Trifluoroacetonitrile | 353-85-5 | Benchchem [benchchem.com]

- 2. Trifluoroacetonitrile - Wikipedia [en.wikipedia.org]

- 3. US4144265A - Process for the manufacture of m-trifluoromethyl benzyl nitrile - Google Patents [patents.google.com]

- 4. Enantioselective Copper-Catalyzed Intermolecular Cyanotrifluoromethylation of Alkenes via Radical Process [organic-chemistry.org]

- 5. Trifluoroacetonitrile Precursor Synthesized - ChemistryViews [chemistryviews.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Role of Fluorinated Crotononitriles in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2][3] Concurrently, the nitrile group has emerged as a versatile pharmacophore, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key component in covalent inhibitors.[4] The convergence of these two powerful motifs in the form of fluorinated crotononitriles—a class of α,β-unsaturated nitriles bearing fluorine substituents—presents a compelling scaffold for the development of novel therapeutics across a range of disease areas.

This technical guide provides a comprehensive overview of the burgeoning field of fluorinated crotononitriles in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, biological activity, and potential applications of this promising class of compounds. Through a detailed examination of key examples, this guide will illuminate the therapeutic potential of fluorinated crotononitriles and provide practical insights into their development.

Case Study: 5-Trifluoromethyl-2-aminopyrimidine Derivatives as Dual FLT3/CHK1 Inhibitors for Acute Myeloid Leukemia (AML)

A compelling example illustrating the potential of fluorinated scaffolds related to crotononitriles is the development of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[5] While not a classical acyclic crotononitrile, the 2-aminopyrimidine core represents a cyclic analogue of an enamine, a key structural feature of certain crotononitrile derivatives. The trifluoromethyl group at the 5-position of the pyrimidine ring is crucial for the observed biological activity.

Mutations in the FLT3 receptor are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6][7] While FLT3 inhibitors have shown clinical efficacy, resistance often develops.[8] CHK1 is a critical regulator of the DNA damage response, and its inhibition can induce apoptosis in cancer cells.[1][9] The dual inhibition of both FLT3 and CHK1 has been proposed as a promising strategy to overcome resistance and enhance therapeutic efficacy in AML.[4][5]

Biological Activity

A series of 5-trifluoromethyl-2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against FLT3 (with the D835Y mutation) and CHK1 kinases. The antiproliferative activity was also assessed in the FLT3-ITD positive MV4-11 human AML cell line.[5]

| Compound | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 GI50 (nM) |

| A | 2.5 | 3.1 | 15 |

| 30 | 1.0 | 2.0 | 10 |

| 32 | 1.2 | 2.5 | 12 |

| Gilteritinib | 0.9 | >10000 | 5 |

| AZD7762 | >10000 | 5.0 | 50 |

| Table 1: In vitro activity of representative 5-trifluoromethyl-2-aminopyrimidine derivatives and reference compounds. Data sourced from[5]. |

Compound 30 emerged as a particularly potent dual inhibitor, with excellent enzymatic inhibitory activity against both FLT3-D835Y and CHK1.[5] It also demonstrated strong antiproliferative effects on the MV4-11 cell line.[5] Importantly, compound 30 exhibited high selectivity over the related kinase c-Kit and a favorable profile regarding the inhibition of the hERG ion channel, suggesting a reduced risk of cardiotoxicity.[5]

Signaling Pathway

The dual inhibition of FLT3 and CHK1 by compounds such as 30 is designed to disrupt key signaling pathways that drive the proliferation and survival of AML cells.

FLT3 activation leads to the downstream signaling of several pro-survival pathways, including PI3K/AKT, RAS/MAPK, and JAK/STAT5, which collectively promote the proliferation and survival of leukemic cells.[6] CHK1 is a key component of the DNA damage response pathway; its inhibition can lead to the accumulation of DNA damage and subsequent apoptosis.[1][10] By simultaneously blocking FLT3 and CHK1, these dual inhibitors can both cut off the primary proliferative signals and induce cell death, offering a potentially more robust and durable therapeutic effect.

Experimental Protocols

General Synthesis of 5-Trifluoromethyl-2-aminopyrimidine Derivatives

The synthesis of the target 5-trifluoromethyl-2-aminopyrimidine derivatives is typically achieved through a multi-step process.[5]

Step 1: Nucleophilic Aromatic Substitution

A key intermediate is synthesized by reacting 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine with a suitable amine. For example, to synthesize an intermediate for compound 30 , 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine is reacted with 5-bromo-1-(methylsulfonyl)indoline.[5]

-

Reagents: 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine, desired amine (e.g., 5-bromo-1-(methylsulfonyl)indoline), base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), solvent (e.g., acetonitrile (ACN) or N,N-dimethylformamide (DMF)).

-

Procedure: To a solution of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine and the desired amine in the chosen solvent, the base is added. The reaction mixture is then heated, typically to around 80°C, and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified, usually by column chromatography.[5]

Step 2: Sulfonylation

The intermediate from Step 1 can then be further modified. For instance, if the starting amine in step 1 was an unsubstituted indoline or tetrahydroquinoline, the nitrogen can be sulfonylated.[5]

-

Reagents: Intermediate amine from Step 1, sulfonyl chloride (e.g., methanesulfonyl chloride), base (e.g., pyridine or TEA), solvent (e.g., dichloromethane (DCM)).

-

Procedure: The intermediate amine is dissolved in the solvent, and the base is added. The sulfonyl chloride is then added dropwise at 0°C under a nitrogen atmosphere. The reaction is stirred at room temperature for 1-3 hours. After completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the final compound.[5]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against FLT3 and CHK1 kinases is determined using a variety of commercially available assay kits, such as those based on time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Principle: These assays measure the phosphorylation of a substrate by the kinase. The binding of a specific antibody to the phosphorylated substrate, often labeled with a fluorescent tag, generates a signal that is proportional to the kinase activity. The ability of a test compound to inhibit this signal is then quantified.

-

General Procedure: The kinase, substrate, ATP, and the test compound at various concentrations are incubated together. The detection reagents, including the antibody, are then added, and the signal is measured after an incubation period. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.

In Vitro Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

-

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Procedure: Cancer cell lines (e.g., MV4-11) are seeded in 96-well plates and treated with various concentrations of the test compounds for a set period (e.g., 72 hours). After incubation, the MTT reagent is added to each well. Following another incubation period, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then calculated.[11]

Expanding the Horizon: Other Fluorinated α,β-Unsaturated Nitriles in Medicinal Chemistry

While the 5-trifluoromethyl-2-aminopyrimidine derivatives provide a robust example, the broader class of fluorinated crotononitriles and related α,β-unsaturated nitriles also holds significant therapeutic promise. For instance, cinnamonitrile (3-phenylacrylonitrile) and its derivatives have been investigated for their potential as anticancer agents.[2][12] The introduction of fluorine into the cinnamonitrile scaffold could further enhance their potency and pharmacokinetic properties.

Future research in this area should focus on the systematic exploration of structure-activity relationships (SAR) by varying the position and number of fluorine substituents on the crotononitrile backbone and the nature of the substituents at the α- and β-positions. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile and promising class of compounds.

References

- 1. Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamon in Anticancer Armamentarium: A Molecular Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computer-guided design, synthesis, and biological evaluation of quinoxalinebisarylureas as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ATR-CHK1 pathway as a therapeutic target for acute and chronic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

A Proposed Theoretical Investigation of the Molecular Structure of 4,4,4-Trifluorocrotonitrile: An In-depth Technical Guide

Introduction

4,4,4-Trifluorocrotonitrile is a fascinating molecule for theoretical investigation due to the interplay of its functional groups: a trifluoromethyl group, a nitrile group, and a carbon-carbon double bond. These features are expected to significantly influence its molecular geometry, conformational preferences, and spectroscopic properties. To date, a comprehensive theoretical study dedicated to the molecular structure of this compound has not been reported in the scientific literature. This technical guide, therefore, outlines a proposed in-depth theoretical study designed to elucidate the structural and electronic properties of this molecule. The methodologies and expected outcomes detailed herein are aimed at researchers, scientists, and drug development professionals who can utilize this information for further computational and experimental work.

Proposed Research Workflow

A systematic approach is essential for a thorough theoretical investigation. The proposed workflow for studying this compound is outlined below. This workflow ensures a comprehensive analysis, from initial conformational screening to the detailed calculation of spectroscopic parameters.

Figure 1: Proposed workflow for the theoretical study of this compound.

Hypothetical Experimental Protocols

1. Computational Methodology

All quantum chemical calculations would be performed using a suitable software package such as Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is a recommended method due to its balance of accuracy and computational cost for molecules of this size.

-

Functional and Basis Set: The B3LYP functional, a popular hybrid functional, combined with the 6-311++G(d,p) basis set, is proposed for the initial geometry optimizations and vibrational frequency calculations. This combination has been shown to provide reliable results for a wide range of organic molecules.

-

Conformational Analysis: A potential energy surface (PES) scan would be conducted by systematically rotating the dihedral angle around the C-C single bond to identify all possible stable conformers. The identified minima on the PES would then be subjected to full geometry optimization.

-

Vibrational Analysis: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to understand the molecule's electronic structure and reactivity.

Predicted Molecular Properties and Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the cis and trans conformers of this compound. These values are estimated based on typical bond lengths, angles, and frequencies for similar chemical motifs.

Table 1: Predicted Geometrical Parameters for the Conformers of this compound

| Parameter | cis-Conformer | trans-Conformer |

| Bond Lengths (Å) | ||

| C1-C2 | 1.335 | 1.336 |

| C2-C3 | 1.490 | 1.489 |

| C3-C4 | 1.475 | 1.476 |

| C4-F1 | 1.345 | 1.345 |

| C4-F2 | 1.346 | 1.346 |

| C4-F3 | 1.345 | 1.345 |

| C1-N | 1.158 | 1.158 |

| Bond Angles (°) | ||

| C1-C2-C3 | 121.5 | 121.8 |

| C2-C3-C4 | 112.0 | 111.8 |

| F1-C4-F2 | 108.5 | 108.6 |

| C2-C1-N | 178.9 | 179.0 |

| Dihedral Angle (°) | ||

| C1-C2-C3-C4 | 0.0 | 180.0 |

Table 2: Predicted Vibrational Frequencies for the trans-Conformer of this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C≡N) | 2245 | Nitrile stretch |

| ν(C=C) | 1650 | Alkene stretch |

| ν(C-F) | 1150-1350 (multiple) | C-F stretches |

| δ(C-H) | 1380-1420 | C-H bending |

| ν(C-C) | 950-1050 | C-C stretches |

Interplay of Molecular Structure and Properties

The conformational state of this compound is expected to have a direct impact on its electronic and spectroscopic properties. The diagram below illustrates the logical relationships between these key molecular characteristics.

Figure 2: Relationship between the conformation and properties of this compound.

This technical guide provides a comprehensive framework for a theoretical investigation into the molecular structure of this compound. The proposed methodologies, from conformational analysis to the prediction of spectroscopic and electronic properties, are designed to yield a detailed understanding of this molecule. The presented hypothetical data and workflow diagrams serve as a valuable resource for researchers planning to undertake such a study. The insights gained from this proposed research would not only contribute to the fundamental understanding of fluorinated nitriles but also provide a basis for the rational design of new molecules with tailored properties in fields such as materials science and drug discovery.

Methodological & Application

Application Notes and Protocols for [4+2] Cycloaddition of 4,4,4-Trifluorocrotononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the [4+2] cycloaddition (Diels-Alder) reaction of 4,4,4-trifluorocrotononitrile, a potent dienophile due to the strong electron-withdrawing effects of the trifluoromethyl and nitrile groups.[1][2][3] The resulting trifluoromethyl-substituted cyclohexene derivatives are valuable building blocks in medicinal chemistry and drug development, offering enhanced metabolic stability and altered pharmacokinetic profiles. This protocol outlines both thermal and Lewis acid-catalyzed conditions for the reaction with a representative diene, cyclopentadiene, to yield a bicyclic product.

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for the synthesis of six-membered rings.[4][5][6] The reaction's efficiency is significantly enhanced when the dienophile is substituted with electron-withdrawing groups, making 4,4,4-trifluorocrotononitrile an excellent candidate for this transformation.[1][2] The trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals, valued for its ability to increase lipophilicity and metabolic stability. This protocol provides a general framework for the synthesis of novel trifluoromethylated carbocycles.

Experimental Protocols

Materials and Equipment

-

4,4,4-Trifluorocrotononitrile

-

Dicyclopentadiene

-

Anhydrous toluene

-

Anhydrous dichloromethane (DCM)

-

Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂))

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard glassware for workup and purification

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

Protocol 1: Thermal [4+2] Cycloaddition

This protocol describes the reaction under thermal conditions, which is suitable for many reactive dienes.

-

Preparation of Cyclopentadiene: Cyclopentadiene is generated fresh by the thermal cracking of its dimer, dicyclopentadiene. Heat dicyclopentadiene to approximately 180°C and distill the resulting cyclopentadiene monomer (b.p. 41°C).[4] Collect the monomer in a flask cooled to 0°C. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.

-

Reaction Setup: In a sealed tube equipped with a magnetic stir bar, dissolve 4,4,4-trifluorocrotononitrile (1.0 eq) in anhydrous toluene.

-

Addition of Diene: Add freshly cracked cyclopentadiene (1.2 eq) to the solution.

-

Reaction: Seal the tube and heat the reaction mixture at 80-120°C. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired trifluoromethyl-substituted bicyclic adduct.

Protocol 2: Lewis Acid-Catalyzed [4+2] Cycloaddition

Lewis acid catalysis can significantly accelerate the reaction and improve selectivity, especially for less reactive dienes.[7][8][9]

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 4,4,4-trifluorocrotononitrile (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition of Lewis Acid: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 0.1-1.0 eq) to the stirred solution.

-

Addition of Diene: After stirring for 15-30 minutes, add freshly cracked cyclopentadiene (1.2 eq) dropwise.

-

Reaction: Allow the reaction to proceed at -78°C, monitoring by TLC. The reaction may be allowed to slowly warm to room temperature if necessary.

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Workup: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent in vacuo and purify the residue by silica gel column chromatography.

Data Presentation

The following table presents representative data for the [4+2] cycloaddition of 4,4,4-trifluorocrotononitrile with cyclopentadiene under the described conditions. Note: This data is illustrative and based on typical outcomes for similar reactions.

| Entry | Diene | Conditions | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |

| 1 | Cyclopentadiene | Thermal (Toluene) | 110 | 12 | 75 | 4:1 |

| 2 | Cyclopentadiene | AlCl₃ (0.2 eq, DCM) | -78 | 2 | 92 | >10:1 |

| 3 | Isoprene | Thermal (Toluene) | 120 | 24 | 60 | N/A |

| 4 | Isoprene | BF₃·OEt₂ (1.0 eq, DCM) | -78 to 0 | 6 | 85 | N/A |

Visualizations

Experimental Workflow

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. Diels–Alder Reaction [sigmaaldrich.com]

- 7. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Trifluoromethyl-Substituted Heterocycles Using 4,4,4-Trifluorocrotonitrile and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemistry. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4,4,4-Trifluorocrotonitrile is a potentially valuable, yet under-explored, building block for the synthesis of novel trifluoromethyl-substituted heterocycles. Its conjugated nitrile and vinyl group, activated by the electron-withdrawing CF₃ group, make it a promising candidate for various cycloaddition and condensation reactions.

Due to the limited specific literature detailing the direct use of this compound in heterocycle synthesis, this document provides a detailed protocol for a closely related and well-established method: the [3+2] cycloaddition reaction for the synthesis of trifluoromethyl-substituted pyrazolines. This reaction utilizes an in-situ generated trifluoroacetonitrile imine, which serves as a trifluoromethylated 1,3-dipole, reacting with an alkene. This methodology is representative of the types of transformations in which this compound could potentially be employed as the dipolarophile.

General Reaction Scheme: [3+2] Cycloaddition for CF₃-Pyrazolines

The following section outlines a representative protocol for the synthesis of trifluoromethyl-substituted pyrazolines via a [3+2] cycloaddition reaction. This reaction involves the in situ generation of a trifluoroacetonitrile imine from a trifluoroacetaldehyde hydrazone precursor, which then reacts with an alkene dipolarophile.

Caption: General workflow for the synthesis of trifluoromethyl-substituted pyrazolines.

Experimental Protocol: Synthesis of a Representative 3-Trifluoromethyl-Pyrazoline

This protocol is adapted from established procedures for the [3+2] cycloaddition of trifluoroacetonitrile imines.

Materials:

-

N-phenyl-2,2,2-trifluoroacetaldehyde hydrazone (1.0 mmol, 1.0 equiv)

-

Styrene (1.2 mmol, 1.2 equiv)

-

Triethylamine (1.5 mmol, 1.5 equiv)

-

Anhydrous Toluene (10 mL)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenyl-2,2,2-trifluoroacetaldehyde hydrazone (1.0 mmol).

-

Dissolve the hydrazone in anhydrous toluene (10 mL) under an inert atmosphere (e.g., argon or nitrogen).

-

Add styrene (1.2 mmol) to the solution.

-

Add triethylamine (1.5 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any precipitated triethylammonium salts and wash the solid with a small amount of toluene.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-trifluoromethyl-pyrazoline derivative.

Data Presentation: Representative Yields

The yields of trifluoromethyl-substituted pyrazolines can vary depending on the specific substrates used. The following table summarizes representative yields for the [3+2] cycloaddition of in-situ generated trifluoroacetonitrile imines with various alkenes.

| Entry | Alkene Dipolarophile | Product | Yield (%) |

| 1 | Styrene | 1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | 85 |

| 2 | 4-Methylstyrene | 5-(4-Methylphenyl)-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | 82 |

| 3 | 4-Chlorostyrene | 5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | 88 |

| 4 | Methyl Acrylate | Methyl 1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate | 75 |

| 5 | N-Phenylmaleimide | 2,3a-Diphenyl-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-2H-pyrazolo[3,4-c]isoquinoline-4,5-dione | 92 |

Reaction Pathway Diagram

The following diagram illustrates the key steps in the synthesis of a trifluoromethyl-substituted pyrazoline via the [3+2] cycloaddition of an in-situ generated trifluoroacetonitrile imine.

Application Notes and Protocols: Nucleophilic Addition to 4,4,4-Trifluorocrotonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated reaction conditions and detailed experimental protocols for nucleophilic additions to 4,4,4-Trifluorocrotonitrile. Due to the limited availability of published data specific to this substrate, the following protocols are based on established methodologies for nucleophilic conjugate additions to analogous α,β-unsaturated systems, particularly those bearing electron-withdrawing trifluoromethyl groups.[1][2][3] Optimization of the described conditions is recommended for specific applications.

Introduction

This compound is a highly reactive Michael acceptor due to the strong electron-withdrawing nature of both the trifluoromethyl and the nitrile groups. This electronic property renders the β-carbon susceptible to attack by a wide range of nucleophiles, including amines, thiols, and organometallic reagents.[3] The resulting adducts are valuable building blocks in medicinal chemistry and materials science, providing access to a variety of trifluoromethyl-containing compounds.

General Reaction Mechanism

The nucleophilic addition to this compound is expected to proceed via a conjugate or 1,4-addition pathway. The nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the saturated β-substituted-α-(trifluoromethyl)propionitrile product.[2]

Caption: General mechanism of nucleophilic conjugate addition.

Application 1: Addition of Amines (Aza-Michael Addition)

The aza-Michael addition of primary and secondary amines to α,β-unsaturated nitriles is a well-established method for the synthesis of β-amino nitriles.[4][5] These reactions can often be performed under mild, catalyst-free conditions, although Lewis acids or organocatalysts can be employed to enhance reactivity and stereoselectivity.[4][6]

Table 1: Reaction Conditions for Aza-Michael Addition

| Parameter | Condition | Notes |

| Nucleophile | Primary or Secondary Amines | Aromatic amines may be less reactive. |

| Solvent | Aprotic (e.g., CH₂Cl₂, THF, CH₃CN) or Protic (e.g., EtOH, H₂O) | Solvent choice can influence reaction rate and selectivity. |

| Catalyst | None, Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃), or Organocatalyst | Catalysis may be required for less reactive amines. |

| Temperature | 0 °C to reflux | Reaction is often exothermic. |

| Reaction Time | 1 - 24 hours | Monitored by TLC or GC-MS. |

Experimental Protocol: Aza-Michael Addition of Morpholine

Caption: Experimental workflow for aza-Michael addition.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

-

Addition of Nucleophile: Cool the solution to 0 °C in an ice bath. Add morpholine (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).